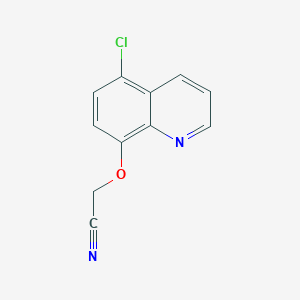

2-((5-Chloroquinolin-8-yl)oxy)acetonitrile

Description

Structure

3D Structure

Properties

CAS No. |

58889-12-6 |

|---|---|

Molecular Formula |

C11H7ClN2O |

Molecular Weight |

218.64 g/mol |

IUPAC Name |

2-(5-chloroquinolin-8-yl)oxyacetonitrile |

InChI |

InChI=1S/C11H7ClN2O/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11/h1-4,6H,7H2 |

InChI Key |

GVNKDIIUOKNRIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OCC#N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 2 5 Chloroquinolin 8 Yl Oxy Acetonitrile Analogs

Transformations of the Acetonitrile (B52724) Functionality

The acetonitrile group is a valuable synthetic handle, readily convertible into other important functional groups such as carboxylic acids, hydrazides, and esters. These transformations are fundamental in creating derivatives with altered polarity, hydrogen bonding capability, and steric profiles.

The conversion of the nitrile moiety in 2-((5-chloroquinolin-8-yl)oxy)acetonitrile to a carboxylic acid represents a key step in the synthesis of many derivatives. This hydrolysis can be effectively achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Treatment with a strong mineral acid, such as sulfuric or hydrochloric acid, in an aqueous medium followed by heating typically leads to the formation of the corresponding carboxylic acid, 2-((5-chloroquinolin-8-yl)oxy)acetic acid. The reaction proceeds through the initial formation of an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.

Base-Catalyzed Hydrolysis: Alternatively, saponification using a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to neutralize the resulting carboxylate salt, also yields the desired carboxylic acid.

The resulting 2-((5-chloroquinolin-8-yl)oxy)acetic acid is a crucial intermediate for the synthesis of esters and amides.

Hydrazide derivatives are of significant interest due to their utility as building blocks in the synthesis of various heterocyclic systems. The synthesis of 2-((5-chloroquinolin-8-yl)oxy)acetohydrazide is typically accomplished not directly from the nitrile, but from its corresponding ester derivative. The process involves a two-step sequence starting from an ester such as ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate.

The ester is treated with hydrazine (B178648) hydrate, often in an alcoholic solvent like ethanol (B145695), and the mixture is refluxed for several hours. researchgate.netiosrjournals.org The nucleophilic acyl substitution reaction results in the displacement of the ethoxy group by the hydrazine moiety to yield the target acetohydrazide. actapharmsci.com

Table 1: Synthesis of Quinoline (B57606) Acetohydrazide Analog

| Starting Material | Reagent | Solvent | Condition | Product |

|---|

The synthesis of ester analogs can be achieved via the esterification of the parent carboxylic acid, 2-((5-chloroquinolin-8-yl)oxy)acetic acid. A notable example is Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate, a compound also known by the common name Cloquintocet-mexyl. matrix-fine-chemicals.com

The formation of this ester involves the reaction of 2-((5-chloroquinolin-8-yl)oxy)acetic acid with heptan-2-ol. This transformation can be carried out using several standard esterification methods:

Fischer Esterification: Reacting the carboxylic acid with excess heptan-2-ol in the presence of a strong acid catalyst (e.g., H₂SO₄) and heat, with removal of water to drive the equilibrium towards the product.

Acid Chloride Method: Converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with heptan-2-ol in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.

These methods provide access to a wide range of ester derivatives by varying the alcohol component used in the reaction. cymitquimica.comoakwoodchemical.com

Reactions Involving the Quinoline Heterocycle

The quinoline ring itself is a reactive entity, susceptible to a range of transformations, including electrophilic and nucleophilic substitutions, as well as oxidation and reduction reactions. researchgate.net

The electronic nature of the quinoline ring, which consists of an electron-rich benzene (B151609) ring fused to an electron-deficient pyridine ring, dictates the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring. reddit.com The reaction favors attack at positions 5 and 8, as the cationic intermediates (arenium ions) formed by attack at these positions are more resonance-stabilized compared to those formed by attack at positions 6 and 7. quimicaorganica.org Common EAS reactions include nitration (using HNO₃/H₂SO₄), sulfonation (using fuming H₂SO₄), and halogenation. byjus.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The presence of the chlorine atom at the C-5 position allows for nucleophilic aromatic substitution, where the chloride ion acts as a leaving group. researchgate.net While chloroquinolines are generally susceptible to SNAr, the reactivity is significantly higher for chlorine atoms at the 2- and 4-positions, which are activated by the ring nitrogen. researchgate.net Substitution at the C-5 position is less facile but can be achieved with potent nucleophiles or under forcing conditions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The scope of this reaction allows for the introduction of various nucleophiles, including amines, alkoxides, and thiolates, to displace the chloro group. mdpi.comresearchgate.net

The quinoline nucleus can undergo both oxidation and reduction, although the ring system is generally quite stable.

Oxidation Pathways: The quinoline ring is relatively resistant to oxidation. However, under the action of strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) under harsh conditions, the electron-rich benzene ring can be oxidatively cleaved. This process typically yields pyridine-2,3-dicarboxylic acid (also known as quinolinic acid). The presence and nature of substituents on the ring can influence the course and outcome of the oxidation reaction.

Reduction Pathways: The quinoline ring can be selectively or fully reduced depending on the reagents and conditions employed.

Catalytic Hydrogenation: This is a common method for quinoline reduction. Hydrogenation over catalysts like platinum, palladium, or Raney nickel typically reduces the pyridine ring first, yielding a 1,2,3,4-tetrahydroquinoline (B108954) derivative. This selectivity arises from the lower aromaticity of the pyridine ring compared to the benzene ring. Under more vigorous conditions (higher pressure and temperature), the benzene ring can also be reduced to afford decahydroquinoline.

Chemical Reduction: Reagents such as tin and hydrochloric acid or sodium in ethanol can also be used to reduce the pyridine portion of the quinoline system.

These oxidative and reductive transformations provide pathways to quinoline derivatives with different degrees of saturation and functionality.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-((5-Chloroquinolin-8-yl)oxy)acetic acid |

| 2-((5-Chloroquinolin-8-yl)oxy)acetohydrazide |

| Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate |

| Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate |

| Hydrazine hydrate |

| Heptan-2-ol |

| Thionyl chloride |

| Oxalyl chloride |

| Pyridine |

| Triethylamine |

| Potassium permanganate |

| Pyridine-2,3-dicarboxylic acid (Quinolinic acid) |

| 1,2,3,4-Tetrahydroquinoline |

| Decahydroquinoline |

| Ethyl (quinolin-8-yloxy)acetate |

Coordination Chemistry and Metal Complex Formation

The coordination chemistry of this compound is fundamentally rooted in the well-established metal-chelating properties of the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold from which it is derived. 8-HQ and its analogs are recognized as powerful bidentate ligands, capable of forming stable complexes with a wide array of metal ions. rroij.comajchem-a.com This chelating ability arises from the proximate arrangement of the phenolic oxygen and the nitrogen atom of the pyridine ring, which together create an effective binding site for metal cations. rroij.comajchem-a.com

Investigation of Ligand Properties for Metal Ion Chelation

While specific studies focusing exclusively on this compound as a ligand are not extensively documented, its chelating behavior can be inferred from the vast body of research on related 8-hydroxyquinoline derivatives. The primary mode of chelation for this class of compounds involves the deprotonation of the hydroxyl group at position 8 and the subsequent coordination of the resulting oxygen anion and the quinoline nitrogen atom to a metal center. ajchem-a.com This forms a stable five-membered chelate ring, a structural motif that is highly favorable in coordination chemistry. iosrjournals.org

The presence of the chloro substituent at position 5 is known to influence the electronic properties of the quinoline ring system, which can, in turn, affect the stability and reactivity of the resulting metal complexes. researchgate.net Halogenated derivatives of 8-hydroxyquinoline, such as 5-chloro-8-hydroxyquinoline (B194070), have been a subject of considerable interest due to their modified biological and chemical properties. researchgate.net The nitrile group (-C≡N) on the acetonitrile side chain introduces another potential coordination site, although it is generally considered a weaker coordinating group compared to the primary N,O-chelating moiety of the 8-oxyquinoline core. nih.gov The electrophilic nature of the nitrile carbon atom makes it a potential site for interaction, particularly with nucleophilic residues in biological systems. nih.gov

The general coordination behavior of 8-hydroxyquinoline-type ligands with divalent and trivalent metal ions can be summarized as follows:

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Coordination Geometry |

| Cu(II) | 1:2 | Square-planar |

| Co(II) | 1:2 | Octahedral (often with coordinated water molecules) |

| Ni(II) | 1:2 | Octahedral (often with coordinated water molecules) |

| Zn(II) | 1:2 | Tetrahedral or Octahedral |

| Al(III) | 1:3 | Octahedral |

| Fe(III) | 1:3 | Octahedral |

This table presents generalized coordination behaviors for 8-hydroxyquinoline ligands based on available literature. rroij.comscirp.orgscirp.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 8-hydroxyquinoline and its derivatives is typically achieved through a straightforward reaction between the ligand and a suitable metal salt in an appropriate solvent. scirp.orgresearchgate.net The general procedure involves dissolving the 8-hydroxyquinoline analog in a solvent, followed by the addition of a solution of the metal salt (e.g., chloride, nitrate, or acetate). The reaction often proceeds at room temperature or with gentle heating, leading to the precipitation of the metal complex. researchgate.net

For instance, the synthesis of a generic M(II) complex with an 8-hydroxyquinoline derivative (L) can be represented by the following reaction:

M2+ + 2HL → ML2 + 2H+

Characterization of the resulting metal complexes typically involves a suite of spectroscopic and analytical techniques to confirm the structure and coordination environment of the metal ion. These techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-O bonds. The disappearance or significant broadening of the O-H stretching frequency from the free ligand provides strong evidence of deprotonation and coordination. ajchem-a.com

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry and the nature of the metal-ligand bonding. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Al(III)), 1H and 13C NMR can confirm the structure of the coordinated ligand.

X-ray Crystallography: To provide definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. researchgate.net

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand stoichiometry.

The following table summarizes the expected characterization data for a hypothetical metal complex of this compound, based on studies of analogous compounds.

| Technique | Expected Observation for Metal Complex Formation |

| IR Spectroscopy | Shift in the C=N stretching frequency of the quinoline ring. Shift in the C-O stretching frequency. Disappearance of the O-H band (from the parent 8-hydroxyquinoline). |

| UV-Vis Spectroscopy | Appearance of new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions. |

| Elemental Analysis | Experimental percentages of C, H, N, and the metal will match the calculated values for the proposed complex formula (e.g., M(C11H6ClN2O)2). |

Biological Activity and Mechanistic Research on Quinoline Based Compounds

Overview of Diverse Biological Activities Associated with Quinoline (B57606) Scaffolds

While the quinoline core is a well-established pharmacophore in drug discovery, specific data for 2-((5-Chloroquinolin-8-yl)oxy)acetonitrile is not documented in the reviewed scientific literature. The following sections detail the absence of research for this specific compound within key areas of biological activity.

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antimalarial)

There are no available studies that evaluate the antibacterial, antifungal, or antimalarial properties of this compound. Consequently, no data on its spectrum of activity, minimum inhibitory concentration (MIC), or efficacy against microbial strains can be provided.

Anticancer Potential and Anti-proliferative Effects

Research into the anticancer and anti-proliferative effects of this compound has not been published. There are no findings on its cytotoxicity against cancer cell lines, its ability to induce apoptosis, or its potential to inhibit tumor growth.

Anti-inflammatory and Antioxidant Properties

The potential anti-inflammatory and antioxidant activities of this compound remain uninvestigated. No studies concerning its effects on inflammatory markers, pathways, or its capacity as a radical scavenger are available.

Other Pharmacological Activities (e.g., Antiviral, Antitubercular)

There is no documented research on other pharmacological activities of this compound, including but not limited to, its potential antiviral or antitubercular efficacy.

Molecular Mechanisms of Action for Quinoline Derivatives

The molecular targets and mechanisms of action for this compound are currently unknown, as specific mechanistic studies have not been performed or published for this compound.

Enzyme Inhibition Studies (e.g., Topoisomerases, Cyclooxygenase, Methionine Aminopeptidase (B13392206), Sirtuins)

No enzyme inhibition studies have been reported for this compound. Its activity, or lack thereof, against key enzymes such as topoisomerases, cyclooxygenase (COX), methionine aminopeptidase (MetAP), or sirtuins has not been evaluated. Therefore, data regarding its inhibitory concentrations (e.g., IC₅₀ values) or its mode of interaction with these or any other enzymatic targets is not available.

Below is a table summarizing the lack of available data for the specified biological activities.

| Biological Activity Category | Research Findings for this compound |

| Antimicrobial Efficacy | No data available |

| Anticancer Potential | No data available |

| Anti-inflammatory Properties | No data available |

| Antioxidant Properties | No data available |

| Other Pharmacological Activities | No data available |

| Enzyme Inhibition | No data available |

Induction of Cellular Stress Responses (e.g., Reactive Oxygen Species Production)

Quinoline-based compounds are known to induce cellular stress, primarily through the generation of reactive oxygen species (ROS). This elevated oxidative stress can disrupt normal cellular processes and contribute to the cytotoxic effects of these compounds against cancer cells. The unprotonated nitrogen atom within the pyridine (B92270) ring of the quinoline structure is thought to facilitate electron transfer in redox reactions, thereby catalyzing the formation of ROS. illinois.edu

Several studies have demonstrated the capacity of various quinoline derivatives to increase intracellular ROS levels. For instance, a novel synthetic quinoline derivative, 9-[3(dimethylamino)propoxy]-6-{4-[3-(dimethylamino)propoxy]phenyl}-2-fluoro-11H-indeno[1,2-c]quinolin-11-one (DFIQ), has been shown to disrupt the reduction of ROS, leading to an accumulation of superoxide (B77818) radicals. mdpi.com Similarly, certain fluorinated quinoline analogues have been observed to induce ROS in triple-negative breast cancer cells. acs.orgacs.org Another quinoline derivative, 2,9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinolin-11-one (BPIQ), has also been reported to induce ROS production. mdpi.comnih.gov Furthermore, a novel series of quinoline derivatives of combretastatin (B1194345) A-4, exemplified by compound 12c, has been shown to cause the generation of reactive oxygen stress in MCF-7 breast cancer cells. tandfonline.com

The induction of ROS by quinoline compounds is a significant aspect of their biological activity, often preceding the activation of apoptotic pathways. The table below summarizes the findings on ROS induction by select quinoline derivatives.

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| DFIQ | NSCLC cells | Accumulation of superoxide radicals | mdpi.com |

| Fluorinated quinoline analogues (6a, 6b, 6f) | MDA-MB-468 | Induced reactive oxygen species | acs.orgacs.org |

| BPIQ | Lung cancer, retinoblastoma, hepatocellular carcinoma | Induced reactive oxygen species production | mdpi.comnih.gov |

| Compound 12c (Combretastatin A-4 analogue) | MCF-7 | Caused reactive oxygen stress generation | tandfonline.com |

Interference with Nucleic Acid Processes (e.g., DNA Damage)

Quinoline derivatives have been shown to interfere with nucleic acid processes through various mechanisms, including DNA damage and inhibition of enzymes involved in DNA metabolism. Their ability to bind with DNA and impede DNA synthesis is a key aspect of their anticancer properties. orientjchem.org

One of the well-documented mechanisms is the induction of DNA double-strand breaks. For example, Camptothecin, a well-known quinoline derivative, exerts its anticancer effects by causing DNA double-strand breaks. mdpi.comnih.gov Some quinoline-based compounds can also intercalate into DNA. For instance, compounds with a methylamine (B109427) or methylpiperazine addition have been found to intercalate into the minor groove of DNA, leading to conformational changes. nih.gov This intercalation can disrupt normal DNA function and trigger cellular damage responses.

Furthermore, certain quinoline derivatives can inhibit enzymes that act on DNA. Studies have shown that some quinoline-based analogues can inhibit DNA methyltransferases, polymerases, and base excision repair glycosylases. nih.gov For example, a specific quinoline compound has been found to provoke a DNA damage response through the activation of p53 in cancer cells. nih.gov Additionally, some quinoline-chalcone hybrids have demonstrated DNA cleavage activity. researchgate.net

The table below provides a summary of the effects of various quinoline derivatives on nucleic acid processes.

| Compound/Derivative Type | Mechanism of Action | Reference |

|---|---|---|

| Camptothecin | Induces DNA double-strand breaks | mdpi.comnih.gov |

| Quinoline-based analogs with methylamine or methylpiperazine | Intercalate into the DNA minor groove | nih.gov |

| Quinoline-based analog (Compound 11) | Provokes DNA damage response via p53 activation | nih.gov |

| Quinoline-chalcone hybrids | Exhibit DNA cleavage activity | researchgate.net |

| General Quinoline Derivatives | Inhibit DNA methyltransferases, polymerases, and base excision repair glycosylases | nih.gov |

Modulation of Intracellular Signaling Pathways

Quinoline-based compounds can exert their biological effects by modulating various intracellular signaling pathways that are crucial for cell survival, proliferation, and apoptosis. nih.gov Their ability to target specific kinases and other signaling molecules makes them attractive candidates for cancer therapy.

One of the key pathways targeted by quinoline derivatives is the PI3K/AkT/mTOR pathway. Several quinoline derivatives have been shown to inhibit this pathway, which is often hyperactivated in cancer. For example, Omipalisib (GSK2126458) is a quinoline derivative that effectively inhibits both PI3K and mTOR. nih.gov

Quinoline compounds also interfere with receptor tyrosine kinases such as c-Met, VEGF, and EGF receptors, which are pivotal in activating carcinogenic pathways like Ras/Raf/MEK and PI3K/AkT/mTOR. nih.gov By inhibiting these receptors, quinoline derivatives can disrupt downstream signaling cascades that promote cell proliferation and survival.

Furthermore, some quinoline-based compounds have been identified as negative modulators of GLI1, a transcription factor in the Hedgehog signaling pathway. nih.gov Inhibition of GLI1 can suppress the growth of tumors that are dependent on this pathway. Additionally, the quinoline derivative Clioquinol has been shown to down-regulate the downstream extracellular signal-regulated kinase (ERK) pathway. researchgate.net

The table below summarizes the modulation of intracellular signaling pathways by different quinoline derivatives.

| Compound | Targeted Pathway/Molecule | Effect | Reference |

|---|---|---|---|

| Omipalisib (GSK2126458) | PI3K/mTOR | Inhibition | nih.gov |

| Various Quinoline Derivatives | c-Met, VEGF, and EGF receptors | Inhibition | nih.gov |

| 8-hydroxyquinoline (B1678124) derivatives | GLI1 | Negative modulation | nih.gov |

| Clioquinol | ERK pathway | Down-regulation | researchgate.net |

Apoptosis Induction Mechanisms

A significant mechanism through which quinoline-based compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov They can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

Several quinoline derivatives have been shown to induce apoptosis in various cancer cell lines. For instance, the novel synthetic quinoline derivative DFIQ has been found to increase the sub-G1 population of non-small cell lung cancer (NSCLC) cells, which is indicative of apoptosis. nih.gov This was confirmed by an increase in Annexin V-positive cells following DFIQ treatment. nih.gov Another study on 2-phenylquinolin-4-amine (B1606699) derivatives demonstrated their ability to induce apoptosis through caspase-3 activation. benthamdirect.com

The imidazoquinoline-5c derivative has been shown to induce apoptosis in glioblastoma cells, accompanied by an increase in the sub-G1 phase of the cell cycle and activation of caspase-3. waocp.org Quinoline-based thiazolidinone derivatives have also been reported to stimulate apoptotic cell death in colon cancer cells. researchgate.net Furthermore, a novel series of quinoline derivatives of combretastatin A-4 induce apoptosis via a mitochondrial-dependent pathway. tandfonline.com

The table below provides an overview of the apoptosis induction mechanisms of various quinoline derivatives.

| Compound/Derivative Type | Cell Line | Mechanism of Apoptosis Induction | Reference |

|---|---|---|---|

| DFIQ | NSCLC cells | Increase in sub-G1 population and Annexin V-positive cells | nih.gov |

| 2-phenylquinolin-4-amine derivatives | HT-29 | Caspase-3 activation | benthamdirect.com |

| Imidazoquinoline-5c derivative | Glioblastoma cells | Increase in sub-G1 phase and caspase-3 activation | waocp.org |

| Quinoline-based thiazolidinone derivatives | Colon cancer cells | Stimulation of apoptotic cell death | researchgate.net |

| Combretastatin A-4 analogue (12c) | MCF-7 | Mitochondrial-dependent apoptosis pathway | tandfonline.com |

Hypothetical Biological Targets and Mechanistic Studies for this compound

Direct mechanistic studies and identification of specific biological targets for this compound are not extensively documented in publicly available research. However, based on the known biological activities of its core structure, 5-chloro-8-hydroxyquinoline (B194070) (cloxyquin), and other related quinoline derivatives, several hypothetical targets and mechanisms can be proposed.

The parent compound, 5-chloro-8-hydroxyquinoline, is known to possess a range of biological activities, including antimicrobial, anticancer, and antituberculosis effects. A primary mechanism underlying these activities is its ability to chelate metal ions, which can disrupt essential biochemical processes in pathogenic organisms and cancer cells. It is plausible that this compound retains some of this metal-chelating capability, which could contribute to its potential biological effects.

Furthermore, 5-chloro-8-hydroxyquinoline has been shown to inhibit the RNA-dependent DNA polymerase of respiratory syncytial virus through the chelation of copper and to inhibit RNA synthesis by chelating manganese, magnesium, and zinc ions. nih.gov This suggests that this compound could potentially interfere with nucleic acid synthesis and replication by a similar mechanism of metal ion chelation.

Given that many quinoline derivatives exhibit anticancer activity by inducing ROS and DNA damage, it is conceivable that this compound could also induce cellular stress and interfere with DNA integrity. The presence of the electron-withdrawing chloro group and the quinoline nucleus could facilitate redox cycling and the generation of ROS.

Additionally, the 8-hydroxyquinoline scaffold is a known privileged structure in medicinal chemistry, and its derivatives have been investigated as inhibitors of various enzymes. nih.gov For example, 8-hydroxyquinoline derivatives have been explored as inhibitors of catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). nih.gov It is therefore possible that this compound could target one or more of these or other enzymes.

The acetonitrile (B52724) group at the 8-position introduces a different chemical functionality compared to the hydroxyl group of cloxyquin. The nitrile group is a known pharmacophore and can participate in various biological interactions. It is important to note that these are hypothetical targets and mechanisms based on the activities of structurally related compounds. Further experimental studies are required to elucidate the precise biological activities and molecular targets of this compound.

Structure Activity Relationship Sar and Computational Studies of 2 5 Chloroquinolin 8 Yl Oxy Acetonitrile and Analogs

Rational Design Principles for Quinoline-Based Bioactive Agents

The rational design of quinoline-based agents is founded on the principle of optimizing molecular interactions with a specific biological target. Quinoline's aromatic, heterocyclic structure provides a rigid framework that can be strategically functionalized. This scaffold is present in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antiviral properties.

Key principles in the design of these agents include:

Scaffold Hopping and Modification: Utilizing the quinoline (B57606) core as a starting point and introducing various substituents to modulate its physicochemical and pharmacological properties, such as solubility, bioavailability, and target selectivity.

Pharmacophore Identification: Identifying the essential structural features (pharmacophores) within the quinoline scaffold that are critical for biological activity. For instance, studies have shown that substitutions at the C4 and C8 positions of the quinoline ring are often crucial for bioactivity. Similarly, the 8-hydroxy-quinoline moiety is a well-established pharmacophore in many bioactive compounds. nih.gov

Modular Design: Creating molecules with distinct domains that can be independently modified to fine-tune different properties. For example, one part of the molecule might be responsible for target binding, while another can be altered to improve pharmacokinetic profiles.

Computational Integration: Employing computer-aided drug design (CADD) to predict how modifications will affect a molecule's properties and its interaction with a target protein, thereby guiding synthetic efforts and accelerating the discovery process.

Elucidation of Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical features of a molecule contribute to its biological efficacy. For quinoline derivatives, SAR involves systematically altering substituents on the quinoline ring and the side chains to map out the molecular determinants of activity.

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the core ring system.

Halogenation: The presence of halogens, such as the chloro group at the C5 position in 2-((5-Chloroquinolin-8-yl)oxy)acetonitrile, significantly influences electronic properties and lipophilicity. Chloro- and bromo-substituted quinolines have demonstrated potent biological activities. Specifically, the 7-chloroquinoline (B30040) core is a well-known feature of antimalarial drugs like chloroquine, highlighting the importance of halogenation in this class of compounds. The introduction of a fluorine atom at the C6 position has been shown to enhance antibacterial activity in some quinoline series.

Substitution at C4: The C4 position is a frequent site for modification. An aniline (B41778) group at this position has been found to be important for the optimal anticancer activity of certain quinoline derivatives.

Substitution at C8: The C8 position is critical for the activity of many quinoline-based agents. The 8-aminoquinoline (B160924) structure is the basis for antimalarial drugs like primaquine, while the 8-hydroxyquinoline (B1678124) scaffold is a known metal-chelating pharmacophore with diverse biological effects. nih.gov The 8-oxy linkage in the title compound represents a key modification at this influential position.

Table 1: Effect of Substituent Variations on the Biological Activity of Quinoline Analogs

| Position | Substituent Type | General Impact on Biological Efficacy | Reference(s) |

| C4 | Aniline Group | Often enhances anticancer activity. | |

| C5 | Chloro Group | Can increase lipophilicity and contribute to potent bioactivity. | |

| C6 | Fluoro Group | May significantly enhance antibacterial properties. | |

| C6 | Methoxy Group | Often retained from natural products to maintain or enhance activity. | |

| C7 | Chloro Group | A key feature in many antimalarial compounds. | |

| C8 | Amino Group | Forms the basis of the 8-aminoquinoline class of antimalarials. | |

| C8 | Hydroxy Group | A well-established pharmacophore with diverse activities. | nih.gov |

The 8-oxyacetonitrile [-O-CH₂-CN] side chain is a distinguishing feature of this compound. While direct SAR studies on this specific moiety are not extensively detailed, its contribution to receptor binding and activity can be inferred by analyzing its constituent parts.

The 8-Oxy Linkage: The ether linkage at the C8 position serves as a flexible spacer connecting the rigid quinoline core to the functional acetonitrile (B52724) group. This linkage is a modification of the well-known and highly active 8-hydroxyquinoline scaffold. nih.gov Replacing the hydroxyl proton with the acetonitrile group alters the molecule's hydrogen bonding capacity, removing a hydrogen bond donor and introducing different electronic and steric properties that can modulate receptor interaction and membrane permeability.

The Acetonitrile Group: The terminal nitrile group (-C≡N) is a significant functional group in medicinal chemistry. It is a strong dipole and can act as a hydrogen bond acceptor. Its linear geometry and electronic properties can facilitate specific interactions within a receptor's binding pocket. In some quinoline series, a cyano group at the C3 position has been shown to be important for optimal cytotoxic activity, suggesting its potential to form key binding interactions. The acetonitrile moiety thus likely plays a crucial role in anchoring the ligand to its target protein through polar interactions.

The three-dimensional shape of a drug molecule is critical for its ability to bind to a biological target. Conformational analysis aims to identify the stable, low-energy shapes (conformations) a molecule can adopt and to determine which of these is the "bioactive conformation"—the specific shape it assumes when bound to its receptor.

Computational Chemistry Approaches in Drug Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to design and screen molecules in silico, thereby saving time and resources. For quinoline-based agents, these approaches are used to build SAR models, predict pharmacokinetic properties (ADMET), and elucidate mechanisms of action at the atomic level. These computational strategies allow for the rapid evaluation of large virtual libraries of quinoline derivatives to prioritize candidates for synthesis and biological testing. researchgate.net

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding ligand-target interactions and is widely used in the rational design of quinoline-based drugs.

The process involves placing a virtual model of the ligand, such as this compound, into the 3D structure of a target protein's binding site. A scoring function then calculates the binding energy for different poses, with lower (more negative) scores typically indicating a more favorable interaction.

Docking simulations provide valuable insights by:

Predicting Binding Affinity: Estimating the strength of the interaction between the ligand and the target.

Visualizing Binding Modes: Revealing the specific amino acid residues that interact with the ligand. For example, docking studies on quinoline derivatives have identified key hydrogen bonds between the quinoline nitrogen and hinge region residues of protein kinases or π-stacking interactions with aromatic residues like phenylalanine or tyrosine.

Rationalizing SAR Data: Explaining why small changes in a ligand's structure lead to significant differences in biological activity. For instance, a simulation might show that a specific substituent allows for an additional hydrogen bond with the receptor, explaining its enhanced potency.

Table 2: Representative Molecular Docking Results for Quinoline Analogs Against a Protein Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction(s) | Reference(s) |

| Analog A | -9.67 | Cys919, Asp1046 | Hydrogen Bond, Hydrophobic | |

| Analog B | -9.50 | Met1160 | Hydrogen Bond | |

| Analog C | -8.57 | Lys101, Ile180 | Hydrogen Bond, π-Alkyl | |

| Analog D | -7.43 | Ala286 | Hydrophobic, π-Alkyl |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of quinoline derivatives. While direct computational studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from studies on analogous compounds, such as 5-chloro-8-hydroxyquinoline (B194070) (5CL8HQ) and other substituted quinolines. researchgate.netsci-hub.se

DFT calculations provide insights into the distribution of electron density, molecular orbital energies, and reactivity descriptors. For instance, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. dntb.gov.uaresearchgate.net

In analogs like 5-chloro-8-hydroxyquinoline, the HOMO is typically localized over the quinoline ring system, particularly the phenol (B47542) moiety, while the LUMO is distributed across the entire quinoline scaffold. The presence of the electron-withdrawing chlorine atom at the C5 position and the oxygen atom at the C8 position significantly influences the electronic distribution. researchgate.net For this compound, the oxyacetonitrile group (-OCH₂CN) at the C8 position would further modulate this electronic landscape. The nitrile group is strongly electron-withdrawing, which would be expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) surfaces are another valuable output of quantum chemical calculations. These surfaces map the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In 5-chloro-8-hydroxyquinoline, the region around the hydroxyl oxygen and the nitrogen atom of the quinoline ring typically shows a negative potential, indicating sites prone to electrophilic attack. Conversely, the hydrogen of the hydroxyl group displays a positive potential. sci-hub.se For this compound, the nitrogen of the nitrile group and the ether oxygen would be expected to be electronegative regions.

Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such calculations on various quinoline derivatives have helped in understanding their reaction mechanisms and predicting their chemical behavior. rsc.org

Natural Bond Orbital (NBO) analysis is also employed to study charge delocalization and hyperconjugative interactions within the molecule, contributing to its stability. researchgate.net These computational approaches collectively provide a detailed picture of the electronic characteristics and reactivity patterns of quinoline derivatives, which is fundamental for understanding their structure-activity relationships.

Table 1: Calculated Electronic Properties of a Related Quinoline Analog (5-chloro-8-hydroxyquinoline)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -2.1 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.1 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Measures the polarity of the molecule |

Note: The values presented are representative and sourced from DFT studies on analogous compounds for illustrative purposes. researchgate.net

Molecular Dynamics Simulations for Binding Dynamics

Molecular Dynamics (MD) simulations offer a powerful computational lens to investigate the dynamic behavior of this compound and its analogs within a biological environment, such as the active site of a protein. These simulations model the movements and interactions of atoms over time, providing critical insights into the stability of ligand-protein complexes, conformational changes, and the specific interactions that govern molecular recognition. mdpi.comnih.gov

MD simulations typically follow molecular docking studies, taking the predicted binding pose of a ligand as a starting point. The simulation then allows the system—comprising the protein, the ligand, and surrounding solvent molecules—to evolve according to the principles of classical mechanics. arabjchem.org The trajectory generated from an MD simulation can be analyzed to understand the flexibility of the ligand and the protein, and the persistence of key interactions.

For quinoline derivatives, MD simulations have been used to validate docking results and to explore the stability of their binding to various therapeutic targets, including kinases, proteases, and dehydrogenases. mdpi.comnih.govarabjchem.org Key analyses performed on MD trajectories include:

Root Mean Square Deviation (RMSD): This parameter is calculated for the protein backbone and the ligand to assess the structural stability of the system over the simulation time. A stable RMSD profile for both the protein and the ligand suggests that the complex has reached equilibrium and the binding pose is stable. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein to identify regions of flexibility. This can highlight which parts of the protein are most affected by the binding of the ligand.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein throughout the simulation. The persistence of specific hydrogen bonds is a strong indicator of their importance for binding affinity. nih.gov For this compound, the quinoline nitrogen, the ether oxygen, and the nitrile nitrogen could all potentially act as hydrogen bond acceptors.

Solvent Accessible Surface Area (SASA): SASA calculations can indicate how the binding of a ligand affects the exposure of the protein's surface to the solvent, providing insights into the compactness of the complex. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to estimate the binding free energy of the ligand-protein complex, offering a more quantitative prediction of binding affinity.

Studies on similar chloroquinoline derivatives have shown that the quinoline core often engages in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, while substituents provide specificity through hydrogen bonding and other polar interactions. nih.govarabjchem.org MD simulations reveal the dynamic nature of these interactions, which is crucial for a comprehensive understanding of the structure-activity relationship.

Bioinformatics Computational Analyses and Predictive Modeling

Bioinformatics and predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, are essential computational tools for understanding and optimizing the biological activity of chemical compounds like this compound and its analogs. These methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed biological activity. nih.govscholarsresearchlibrary.com

QSAR models are built by calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods to find the best correlation with the biological activity. These descriptors can be categorized as:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices, connectivity indices, constitutional descriptors.

3D descriptors: Steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA) and electronic parameters (e.g., from Comparative Molecular Similarity Indices Analysis - CoMSIA). nih.gov

For various series of quinoline derivatives, 2D and 3D-QSAR models have been successfully developed to predict activities such as antimalarial, anticancer, and antitubercular effects. nih.govscholarsresearchlibrary.comnih.gov These models help to identify the key physicochemical properties and structural features that drive the biological activity. For example, a QSAR study on quinoline-based antimalarial agents revealed that steric, electrostatic, and hydrophobic fields were significant contributors to the activity. nih.gov The generated contour maps from CoMFA and CoMSIA can guide the design of new, more potent analogs by indicating where to add or remove steric bulk, or modify electrostatic properties. nih.gov

Molecular docking is another critical bioinformatics tool used in this context. It predicts the preferred orientation of a ligand when bound to a target protein. wisdomlib.org For quinoline derivatives, docking studies have been used to elucidate binding modes in various enzymes. wisdomlib.orgresearchgate.net These studies often show the quinoline nitrogen acting as a hydrogen bond acceptor with key residues in the hinge region of kinases or the active site of proteases. mdpi.com The chloro-substituent and other groups on the quinoline ring then occupy specific sub-pockets, contributing to binding affinity and selectivity.

The insights gained from QSAR and docking can be combined to create robust predictive models. For instance, docking can identify a likely bioactive conformation, which can then be used to align molecules for a more accurate 3D-QSAR study. nih.gov Furthermore, predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) properties are often employed to assess the "drug-likeness" of designed compounds in the early stages of discovery, helping to filter out candidates with unfavorable pharmacokinetic profiles. wisdomlib.org

Table 2: Common Molecular Descriptors Used in QSAR Studies of Quinoline Analogs

| Descriptor Type | Examples | Information Provided |

| Physicochemical | LogP, Molar Refractivity (MR) | Hydrophobicity, steric properties |

| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity, reactivity, charge distribution |

| Topological | Wiener Index, Kier & Hall Connectivity | Molecular size, shape, and branching |

| 3D (CoMFA/CoMSIA) | Steric and Electrostatic Fields | 3D shape and charge distribution requirements for activity |

These computational analyses provide a rational framework for the design and optimization of novel bioactive compounds based on the this compound scaffold.

Advanced Spectroscopic and Analytical Methodologies for Compound Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of electromagnetic radiation with its matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy would provide detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-((5-Chloroquinolin-8-yl)oxy)acetonitrile, one would expect to observe distinct signals for the aromatic protons on the quinoline (B57606) ring system and a characteristic singlet for the methylene (B1212753) (-CH₂-) protons of the acetonitrile (B52724) group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would be crucial for assigning each proton to its specific position in the molecule.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A ¹³C NMR spectrum of the target compound would display a series of peaks, each corresponding to a unique carbon atom. The chemical shifts would differentiate between the sp²-hybridized carbons of the quinoline ring and the sp³-hybridized methylene carbon and the sp-hybridized nitrile carbon.

Hypothetical ¹H and ¹³C NMR Data Table

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | Expected | Expected |

| H-3 | Expected | Expected |

| H-4 | Expected | Expected |

| H-6 | Expected | Expected |

| H-7 | Expected | Expected |

| -O-CH₂-CN | Expected | Expected |

| C-2 | - | Expected |

| C-3 | - | Expected |

| C-4 | - | Expected |

| C-4a | - | Expected |

| C-5 | - | Expected |

| C-6 | - | Expected |

| C-7 | - | Expected |

| C-8 | - | Expected |

| C-8a | - | Expected |

| -O-CH₂-CN | - | Expected |

Note: The actual chemical shifts and coupling constants would need to be determined experimentally.

Due to the absence of phosphorus in the molecular structure of this compound, ³¹P NMR Spectroscopy is not an applicable characterization technique.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands (in cm⁻¹) corresponding to the C-Cl stretching, C=N and C=C stretching of the quinoline ring, the C-O-C ether linkage, and the distinctive C≡N (nitrile) stretch.

Hypothetical FT-IR Data Table

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C≡N (Nitrile) | ~2250 |

| C=N, C=C (Aromatic) | ~1600-1450 |

| C-O-C (Ether) | ~1250-1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would exhibit absorption maxima (λmax) corresponding to the π→π* and n→π* transitions of the quinoline chromophore. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. By providing a highly accurate mass-to-charge ratio (m/z) measurement, HRMS can confirm the elemental composition of this compound (C₁₁H₇ClN₂O). The observed isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl), would further corroborate the proposed formula.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used for studying species that have unpaired electrons (i.e., are paramagnetic). Since this compound is an organic molecule with a closed-shell electronic structure, it is diamagnetic and would not be EPR active. This technique would only become relevant if the compound were to be part of a paramagnetic metal complex.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages of C, H, N, and Cl for this compound would be compared with the theoretically calculated values based on its molecular formula (C₁₁H₇ClN₂O) to verify its purity and elemental composition.

Hypothetical Elemental Analysis Data Table

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 62.13 | To be determined |

| Hydrogen (H) | 3.32 | To be determined |

| Nitrogen (N) | 13.17 | To be determined |

| Chlorine (Cl) | 16.67 | To be determined |

Despite a comprehensive search for crystallographic data for the chemical compound "this compound," no specific research findings detailing its X-ray diffraction studies were found. As a result, the requested article focusing on the advanced spectroscopic and analytical methodologies for this particular compound cannot be generated.

The investigation included searches for single-crystal X-ray diffraction data, which is essential for determining the absolute structure, as well as for analyzing crystal packing and intermolecular interactions. These searches extended to scholarly articles, chemical databases, and crystallographic repositories. While information on related quinoline derivatives was available, the specific crystallographic information file (CIF) or equivalent detailed data for this compound remains unpublished or inaccessible in the public domain.

The absence of this fundamental data precludes a scientifically accurate and detailed discussion of the topics outlined in the user's request, namely:

X-ray Diffraction Studies

Analysis of Crystal Packing and Intermolecular Interactions

Without the primary crystallographic data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Therefore, the article cannot be produced as requested.

Broader Applications and Future Research Directions

Potential Therapeutic Applications of Quinoline-Based Acetonitriles

The therapeutic landscape for quinoline (B57606) derivatives is vast and varied, owing to the scaffold's ability to interact with diverse biological targets. benthamscience.comresearchgate.net Researchers have extensively documented the wide spectrum of pharmacological activities associated with this class of compounds.

Key Therapeutic Areas for Quinoline Derivatives:

| Therapeutic Area | Description | Supporting Evidence |

| Anticancer | Quinoline derivatives have demonstrated the ability to bind with DNA, inhibit DNA synthesis, and induce oxidative stress in cancer cells, making them promising candidates for cancer therapy. orientjchem.org Their effectiveness has been noted in inhibiting cancer cell growth, invasion, and migration, as well as inducing apoptosis. orientjchem.org | |

| Antimalarial | The quinoline core is central to several well-known antimalarial drugs, including chloroquine, quinine, and mefloquine. researchgate.netwikipedia.org These compounds often work by interfering with the detoxification of heme in the parasite. researchgate.net | |

| Antimicrobial | This class of compounds exhibits significant antibacterial and antifungal properties. benthamscience.comresearchgate.net Fluoroquinolone antibiotics, for example, are a major class of antibacterial agents based on the quinoline structure. mdpi.com | |

| Anti-inflammatory | Various quinoline derivatives have been identified as possessing anti-inflammatory activity. nih.govarabjchem.org | |

| Antiviral | The potential for quinoline-based drugs to act as antiviral agents is an active area of research. orientjchem.orgnih.gov | |

| Anticonvulsant | Certain synthesized quinoline analogues have shown anticonvulsant properties in preclinical screening. benthamscience.comresearchgate.net | |

| Neurodegenerative Diseases | Some derivatives are being investigated as multi-target enzyme inhibitors for the potential treatment of neurodegenerative conditions like Alzheimer's disease. researchgate.net |

The nitrile group in acetonitrile (B52724) derivatives can also play a crucial role in modulating the molecule's electronic properties and its ability to interact with biological targets, potentially enhancing its therapeutic profile.

Design and Synthesis of Novel Analogs and Prodrugs

The versatility of the quinoline scaffold allows for extensive modification to optimize therapeutic properties. The design and synthesis of new analogs are central to discovering next-generation drug candidates. orientjchem.org

Numerous classical and modern synthetic methods have been developed to construct the quinoline ring and its derivatives. mdpi.comrsc.org These methods allow chemists to systematically alter the substituents on the ring to improve activity and selectivity. orientjchem.org

Classical Quinoline Synthesis Methods:

| Synthesis Method | Description |

| Skraup Synthesis | Involves the reaction of aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent to produce quinoline. rsc.orgpharmaguideline.com |

| Doebner-von Miller Reaction | A reaction that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. mdpi.comrsc.org |

| Friedländer Synthesis | Involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group. mdpi.compharmaguideline.com |

| Conrad-Limpach Reaction | The reaction of aryl amines with β-ketoesters, which can yield either quinoline-4-ols or 2-quinolones depending on the temperature. mdpi.compharmaguideline.com |

| Pfitzinger Reaction | The synthesis of quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound under basic conditions. mdpi.compharmaguideline.com |

Modern synthetic approaches often utilize transition-metal catalysts, microwave irradiation, or ultrasound-assisted techniques to improve yields, shorten reaction times, and employ greener reaction conditions. mdpi.comrsc.org

Furthermore, the development of prodrugs represents a key strategy for enhancing the clinical potential of quinoline-based compounds. A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body. For instance, N-alkoxyquinoline prodrugs have been designed to release the active quinoline drug upon one-electron reduction, a condition found in hypoxic (low-oxygen) environments typical of solid tumors. rsc.org This approach could allow for targeted drug release, increasing efficacy while minimizing side effects.

Integration with High-Throughput Screening and Combinatorial Chemistry

The discovery of novel therapeutic agents has been revolutionized by high-throughput screening (HTS) and combinatorial chemistry. nih.govwikipedia.org Combinatorial chemistry allows for the rapid synthesis of large collections, or "libraries," of related compounds. wikipedia.org By systematically varying the building blocks in a synthetic route, researchers can generate thousands of distinct but structurally related molecules in a single process. wikipedia.org

These extensive libraries are then subjected to HTS, where automated systems rapidly test each compound for a specific biological activity. nih.govnih.gov This approach has been successfully applied to quinoline derivatives. In one notable example, a library of approximately 236,000 diverse molecules was screened to identify 8-hydroxyquinolines as potent inhibitors of histone demethylases, which are important targets in cancer research. nih.gov The integration of combinatorial synthesis and HTS significantly accelerates the identification of "hit" compounds that can serve as starting points for drug development. mdpi.comnih.gov

Interdisciplinary Research Perspectives in Chemical Biology and Materials Science

The utility of quinoline derivatives extends beyond traditional medicinal chemistry into the interdisciplinary fields of chemical biology and materials science.

In chemical biology , quinoline-based molecules serve as valuable probes to investigate complex biological processes. nih.gov Their intrinsic fluorescence and ability to interact with specific biomolecules make them useful for imaging and sensing applications. Their capacity to bind to DNA and modulate enzymatic activity allows researchers to use them as tools to dissect cellular pathways. orientjchem.org

In materials science , the unique photophysical and electronic properties of the quinoline nucleus are highly attractive. researchgate.net Quinoline derivatives are investigated for their potential use in:

Organic Light-Emitting Diodes (OLEDs): The luminescence of some quinoline compounds in the blue range of the spectrum makes them attractive components for developing new OLED technologies. researchgate.netbohrium.com

Sensors and Probes: The fluorescence of certain quinoline derivatives can be sensitive to their environment, allowing for their use in developing chemical sensors to detect various analytes. researchgate.net

Dyes: The extended aromatic system of quinoline is a feature of many synthetic dyes. wikipedia.orgsinocurechem.com

This interdisciplinary interest highlights the remarkable versatility of the quinoline scaffold, promising continued innovation in both medicine and technology. sinocurechem.com

Q & A

Q. Basic Research Focus :

- DFT calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate bond critical points (BCPs) for quinoline-oxygen-acetonitrile linkages .

- NBO analysis : Assess hyperconjugative interactions (e.g., lone pair donation from oxygen to σ* orbitals of acetonitrile) to explain stability .

Advanced Consideration : - Conformational sampling : Employ molecular dynamics (MD) simulations in explicit solvent (e.g., acetonitrile) to study rotational barriers around the ether linkage .

- TD-DFT : Predict UV-Vis absorption spectra for comparison with experimental data to validate electronic transitions .

How can contradictions in spectroscopic data (e.g., NMR or IR) between theoretical and experimental results be resolved?

Q. Methodological Approach :

- Solvent effects : Re-run DFT calculations with a solvent model (e.g., PCM for DMSO) to better match experimental NMR shifts .

- Dynamic effects : Use MD simulations to account for temperature-dependent conformational averaging, which may obscure specific peaks in experimental NMR .

- Crystallography : Compare experimental XRD bond lengths/angles with DFT-optimized structures to identify systematic errors in computational models .

What advanced chromatographic techniques are recommended for assessing purity and detecting degradation products?

Q. Basic Protocol :

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% formic acid for improved peak resolution .

- Validation : Establish linearity (0.1–100 µg/mL), LOD/LOQ, and recovery rates for spiked degradation products (e.g., hydrolyzed acetonitrile derivatives) .

Advanced Strategy : - LC-HRMS : Couple with Q-TOF mass spectrometry to identify unknown impurities via exact mass and fragmentation patterns .

- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to profile stability-linked impurities .

What mechanistic insights explain its reactivity in forming coordination complexes (e.g., phthalocyanines)?

Q. Experimental Design :

- Chelation studies : The nitrile group can act as a weak ligand, but the quinoline-O-acetonitrile moiety is more reactive. Use Co(II) or Zn(II) salts in DMF at 120°C to form tetrakis-substituted phthalocyanines .

- Spectroscopic monitoring : Track reaction progress via UV-Vis (Q-band absorption at ~670 nm) and EPR for paramagnetic complexes .

Advanced Analysis : - Single-crystal XRD : Resolve the coordination geometry (e.g., square-planar vs. tetrahedral) and assess π-π stacking between quinoline rings .

How should researchers handle hazards associated with this compound during experimental work?

Q. Safety Protocol :

- Toxicity : Classified as harmful (H302, H312, H332). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep sealed in dry, cool conditions (0–6°C) to prevent hydrolysis of the nitrile group .

- Spill management : Neutralize with activated charcoal and dispose as hazardous waste (UN3077) .

What are the key differences in reactivity between this compound and its ester derivatives (e.g., methyl ester)?

Q. Basic Comparison :

- Nitrile vs. ester : The nitrile group is more electron-withdrawing, reducing the electron density on the quinoline ring compared to esters. This affects electrophilic substitution patterns .

- Hydrolysis : Nitriles hydrolyze slowly to amides/acids under strong acidic conditions, while esters hydrolyze readily in basic media .

Advanced Application : - Click chemistry : The nitrile can undergo [2+3] cycloaddition with azides to form tetrazoles, enabling bioconjugation strategies not feasible with ester derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.